Cas no 7387-57-7 (2’,3’,5’-Tri-O-acetyladenosine)
2’,3’,5’-Tri-O-acetyladenosine Chemical and Physical Properties
Names and Identifiers
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- 2',3',5'-Tri-O-acetyl-D-adenosine
- 2’,3’,5’-Tri-O-acetyladenosine
- (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
- 2',3',5'-TRI-O-ACETYLADENOSINE
- 2’,3’,5’-Tri-O-acety
- 2,3,5-TRIACETYLADENOSINE
- Tri-O-acetyladenosine
- NSC 76766
- [3,4-diacetoxy-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methyl acetate
- 7387-57-7
- A51106
- AKOS004903253
- J-700360
- Adenosine, 2',3',5'-triacetate
- DS-8003
- AC-32263
- 2?,3?,5?-Tri-O-acetyladenosine
- C16H19N5O7
- [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(6-amino-9H-purin-9-yl)oxolan-2-yl]methyl acetate
- 2',3',5'-Tri-O-acetyladenosine, >=98%
- GCVZNVTXNUTBFB-XNIJJKJLSA-N
- [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate
- (2R,3R,4R,5R)-2-(acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyldiacetate
- SCHEMBL4425824
- 2',3',5'-TRI-O-Acetyadenosine
- MFCD00057001
- A837949
- 2',3',5'-Tri-O-acetyl adenosine
- Adenosine 2',3',5'-Triacetate
- 2',3',5'-Tri-O-acetyl
- DB-019682
- [(2R,3R,4R,5R)-3,4-BIS(ACETYLOXY)-5-(6-AMINOPURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE
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- MDL: MFCD00057001
- Inchi: 1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1
- InChI Key: GCVZNVTXNUTBFB-XNIJJKJLSA-N
- SMILES: O1[C@H](COC(C)=O)[C@H]([C@H]([C@@H]1N1C=NC2C(N)=NC=NC1=2)OC(C)=O)OC(C)=O
Computed Properties
- Exact Mass: 393.12800
- Monoisotopic Mass: 393.128
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 28
- Rotatable Bond Count: 8
- Complexity: 620
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 158A^2
Experimental Properties
- Color/Form: No data available
- Density: 1.6±0.1 g/cm3
- Melting Point: 168-170°C
- Boiling Point: 594.1°C at 760 mmHg
- Flash Point: 313.1±32.9 °C
- Refractive Index: 1.679
- PSA: 157.75000
- LogP: 0.31360
2’,3’,5’-Tri-O-acetyladenosine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- WGK Germany:3
- Safety Instruction: 24/25
- Storage Condition:Keep in dark place,Sealed in dry,Store in freezer, under -20°C(BD16423)
2’,3’,5’-Tri-O-acetyladenosine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T134838-250mg |
2’,3’,5’-Tri-O-acetyladenosine |
7387-57-7 | ≥98% | 250mg |
¥393.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T134838-50mg |
2’,3’,5’-Tri-O-acetyladenosine |
7387-57-7 | ≥98% | 50mg |
¥129.90 | 2023-08-31 | |
| Alichem | A159002724-1g |
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate |
7387-57-7 | 98% | 1g |
$160.50 | 2023-09-01 | |
| Alichem | A159002724-5g |
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate |
7387-57-7 | 98% | 5g |
$412.00 | 2023-09-01 | |
| Alichem | A159002724-10g |
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate |
7387-57-7 | 98% | 10g |
$683.40 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021978-500mg |
2’,3’,5’-Tri-O-acetyladenosine,98% |
7387-57-7 | 98% | 500mg |
¥1866 | 2024-05-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EB970-1g |
2’,3’,5’-Tri-O-acetyladenosine |
7387-57-7 | 98% | 1g |
48.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EB970-5g |
2’,3’,5’-Tri-O-acetyladenosine |
7387-57-7 | 98% | 5g |
141.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EB970-20g |
2’,3’,5’-Tri-O-acetyladenosine |
7387-57-7 | 98% | 20g |
329.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R843883-50mg |
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate |
7387-57-7 | 98% | 50mg |
¥119.70 | 2022-10-10 |
2’,3’,5’-Tri-O-acetyladenosine Suppliers
2’,3’,5’-Tri-O-acetyladenosine Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Related Categories
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleosides Purine nucleosides
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleosides
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Other Chemical Reagents
Additional information on 2’,3’,5’-Tri-O-acetyladenosine
2',3',5'-Tri-O-acetyladenosine (CAS No. 7387-57-7): A Comprehensive Overview
2',3',5'-Tri-O-acetyladenosine (CAS No. 7387-57-7) is a highly specialized nucleoside derivative that has garnered significant attention in the fields of biochemistry, pharmacology, and medicinal chemistry. This compound is a modified form of adenosine, where the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar are acetylated. The acetylation process not only alters the physical and chemical properties of the molecule but also imparts unique biological activities that have been extensively studied in recent years.
The structural modification of 2',3',5'-Tri-O-acetyladenosine significantly enhances its stability compared to unmodified adenosine. This stability is particularly advantageous in biological systems, where nucleosides are often prone to enzymatic degradation. Recent studies have demonstrated that this compound exhibits potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for therapeutic applications in conditions such as autoimmune diseases and chronic inflammation.
One of the most intriguing aspects of 2',3',5'-Tri-O-acetyladenosine is its ability to modulate adenosine receptors. Adenosine receptors, which are G-protein coupled receptors (GPCRs), play a critical role in various physiological processes, including immune regulation, pain perception, and neurotransmission. By selectively binding to these receptors, 2',3',5'-Tri-O-acetyladenosine can exert both agonistic and antagonistic effects, depending on the receptor subtype and cellular context. This dual functionality underscores its potential as a versatile tool in drug discovery.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2',3',5'-Tri-O-acetyladenosine through a variety of methodologies. These include enzymatic acetylation, chemical protection strategies, and microwave-assisted synthesis. The development of scalable and cost-effective synthetic routes has facilitated its widespread use in both academic and industrial research settings.
In terms of pharmacokinetics, 2',3',5'-Tri-O-acetyladenosine demonstrates favorable absorption and bioavailability profiles. Preclinical studies have shown that it can be effectively administered via multiple routes, including oral, intravenous, and topical delivery. Its ability to cross biological barriers such as the blood-brain barrier further enhances its potential for treating central nervous system disorders.
The therapeutic potential of 2',3',5'-Tri-O-acetyladenosine extends beyond inflammation and immune modulation. Emerging research has highlighted its role in cancer biology, where it has been shown to inhibit tumor growth and metastasis by targeting key signaling pathways involved in cell proliferation and apoptosis. Additionally, this compound has demonstrated neuroprotective properties, making it a compelling candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
From a structural standpoint, 2',3',5'-Tri-O-acetyladenosine consists of a purine base (adenine) attached to a ribose sugar moiety with three acetyl groups at specific positions. This unique structure not only confers stability but also influences its interactions with biomolecules such as proteins and nucleic acids. Computational modeling studies have provided insights into the molecular interactions that govern its binding affinity to adenosine receptors, paving the way for rational drug design.
In conclusion, 2',3',5'-Tri-O-acetyladenosine (CAS No. 7387-57-7) is a multifaceted compound with diverse applications in biomedicine and pharmacology. Its ability to modulate adenosine receptor activity, coupled with its favorable pharmacokinetic properties, positions it as a valuable asset in the development of novel therapeutic agents. As research continues to uncover new mechanisms of action and clinical applications for this compound, it is poised to make significant contributions to the field of medicinal chemistry.
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